CK-2-68

Description

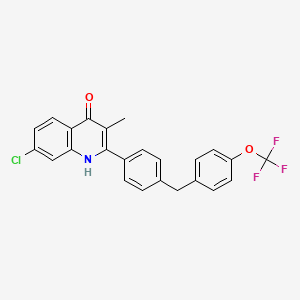

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-chloro-3-methyl-2-[4-[[4-(trifluoromethoxy)phenyl]methyl]phenyl]-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17ClF3NO2/c1-14-22(29-21-13-18(25)8-11-20(21)23(14)30)17-6-2-15(3-7-17)12-16-4-9-19(10-5-16)31-24(26,27)28/h2-11,13H,12H2,1H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGVLPENGSGQOOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C(C1=O)C=CC(=C2)Cl)C3=CC=C(C=C3)CC4=CC=C(C=C4)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CK-2-68

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of CK-2-68, a potent antimalarial agent. Initially developed as a putative inhibitor of the alternative NADH dehydrogenase (NDH2) in Plasmodium falciparum, substantial evidence now confirms its primary target is the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain. This compound acts as a selective inhibitor, binding to the quinol oxidation (Qo) site of Complex III, thereby disrupting the parasite's respiratory chain and leading to cell death. This document details the molecular interactions, inhibitory kinetics, and key experimental methodologies used to elucidate the function of this compound.

Core Mechanism of Action: Targeting Mitochondrial Complex III

This compound exerts its antimalarial activity through the specific inhibition of the cytochrome bc1 complex (Complex III) in Plasmodium falciparum. While originally designed to target the parasite's alternative NADH dehydrogenase (NDH2), subsequent research, including the analysis of resistance mutations and gene knockout studies, has definitively identified Complex III as the principal target.[1][2]

The compound binds to the quinol oxidation (Qo or Qp) site within the cytochrome b subunit of Complex III.[1][3] This binding event physically obstructs the oxidation of ubiquinol, a critical step in the Q-cycle of electron transport. By arresting the motion of the iron-sulfur protein (ISP) subunit, this compound effectively halts the transfer of electrons to cytochrome c.[1][3] This disruption of the mitochondrial electron transport chain leads to a collapse of the mitochondrial membrane potential, cessation of ATP synthesis, and ultimately, parasite death.

The selectivity of this compound for the Plasmodium Complex III over the host's counterpart is a key feature of its therapeutic potential, offering a wide therapeutic window.[1]

Signaling Pathway of this compound Action

The inhibitory action of this compound initiates a cascade of events within the parasite's mitochondria, as depicted in the following signaling pathway.

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound has been quantified against various targets. The following table summarizes the key half-maximal inhibitory concentration (IC50) values reported in the literature.

| Target Organism/Enzyme | IC50 Value | Reference |

| Plasmodium falciparum (wild-type, infected erythrocytes) | ~40 nM | [1] |

| Bovine mitochondrial cytochrome bc1 complex (Btbc1) | 1.7 µM | [1] |

| Rhodobacter sphaeroides cytochrome bc1 complex (Rsbc1) | 6.7 µM | [1] |

| Atovaquone against Bovine mitochondrial cytochrome bc1 complex (Btbc1) | 2.6 µM | [1] |

Experimental Protocols

The elucidation of this compound's mechanism of action has relied on several key experimental techniques. Detailed methodologies for these experiments are provided below.

Cytochrome bc1 Complex Inhibition Assay

This assay measures the enzymatic activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c.

Objective: To determine the IC50 of this compound against purified cytochrome bc1 complexes.

Materials:

-

Purified bovine heart mitochondrial cytochrome bc1 complex (Btbc1) or Rhodobacter sphaeroides cytochrome bc1 complex (Rsbc1).

-

Cytochrome c (from bovine heart).

-

Decylubiquinol (DBH) as the substrate.

-

This compound stock solution (in DMSO).

-

Assay buffer: 50 mM Tris-HCl (pH 8.0), 200 mM NaCl, 0.01% n-dodecyl-β-D-maltoside (DDM).

-

Spectrophotometer capable of measuring absorbance at 550 nm.

Procedure:

-

Enzyme Preparation: Dilute the purified bc1 complex to a final concentration of 0.1 µM (for Btbc1) or 1.0 µM (for Rsbc1) in the assay buffer.

-

Inhibitor Incubation: Pre-incubate the diluted enzyme with varying concentrations of this compound for an extended period (e.g., >20 hours, as this compound shows slow inhibition kinetics) at room temperature.[1] A DMSO control should be included.

-

Reaction Initiation: In a cuvette, mix the assay buffer with 80 µM cytochrome c. Add the pre-incubated enzyme-inhibitor mixture.

-

Measurement: Initiate the reaction by adding 5 µM decylubiquinol. Immediately monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.

-

Data Analysis: Calculate the initial rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Plasmodium falciparum Growth Inhibition Assay ([³H]-Hypoxanthine Incorporation)

This assay assesses the viability and proliferation of P. falciparum in vitro by measuring the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids.

Objective: To determine the IC50 of this compound against the asexual blood stages of P. falciparum.

Materials:

-

Synchronized cultures of P. falciparum (e.g., D10 wild-type strain).

-

Human red blood cells.

-

Complete culture medium (RPMI 1640 supplemented with human serum, HEPES, glucose, and gentamicin).

-

[³H]-Hypoxanthine.

-

This compound stock solution (in DMSO).

-

96-well microtiter plates.

-

Cell harvester and scintillation counter.

Procedure:

-

Drug Plate Preparation: Serially dilute this compound in the complete culture medium in a 96-well plate. Include drug-free and uninfected red blood cell controls.

-

Parasite Culture: Add synchronized ring-stage parasites at a defined parasitemia (e.g., 0.5%) and hematocrit (e.g., 2.5%) to each well.

-

Incubation: Incubate the plates in a gas mixture (5% CO₂, 5% O₂, 90% N₂) at 37°C for 24 hours.

-

Radiolabeling: Add [³H]-hypoxanthine to each well and incubate for an additional 24-48 hours.

-

Harvesting and Measurement: Lyse the cells by freeze-thawing. Harvest the cellular contents onto a filter mat using a cell harvester. Measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Express the results as a percentage of the growth in the drug-free control wells. Plot the percentage of inhibition against the logarithm of the drug concentration and fit to a sigmoidal dose-response curve to calculate the IC50 value.

Cryo-Electron Microscopy (Cryo-EM) Structure Determination

Cryo-EM is employed to visualize the high-resolution structure of this compound in complex with the cytochrome bc1 complex.

Objective: To determine the three-dimensional structure of this compound bound to the cytochrome bc1 complex.

Materials:

-

Highly purified and concentrated cytochrome bc1 complex.

-

This compound.

-

Cryo-EM grids (e.g., holey carbon grids).

-

Plunge-freezing apparatus (e.g., Vitrobot).

-

Transmission electron microscope equipped with a direct electron detector.

-

Image processing software (e.g., RELION, CryoSPARC).

Procedure:

-

Complex Formation: Incubate the purified cytochrome bc1 complex with an excess of this compound (e.g., 1:10 molar ratio) overnight to ensure stable binding.[4]

-

Grid Preparation: Apply a small volume (3-4 µL) of the complex solution to a glow-discharged cryo-EM grid. Blot the grid to create a thin film and immediately plunge-freeze it in liquid ethane.

-

Data Collection: Transfer the frozen grid to a cryo-electron microscope. Collect a large dataset of high-resolution images (movies) of the particles in the vitreous ice.

-

Image Processing:

-

Perform motion correction and contrast transfer function (CTF) estimation for the raw movies.

-

Pick individual particles from the micrographs.

-

Perform 2D and 3D classification to select for high-quality particles.

-

Generate a high-resolution 3D reconstruction of the complex.

-

-

Model Building and Refinement: Build an atomic model of the protein-inhibitor complex into the cryo-EM density map and refine it to high accuracy.

Mandatory Visualizations

Experimental Workflow for Cytochrome bc1 Inhibition Assay

Experimental Workflow for P. falciparum Growth Inhibition Assay

References

- 1. Overview of Membrane Protein Sample Preparation for Single-Particle Cryo-Electron Microscopy Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. media.malariaworld.org [media.malariaworld.org]

- 3. Structure of complex III with bound antimalarial agent this compound provides insights into selective inhibition of Plasmodium cytochrome bc1 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Cryo-EM Grid Preparation of Membrane Protein Samples for Single Particle Analysis [frontiersin.org]

Technical Whitepaper: CK-2-68, a Potent and Selective Inhibitor of Plasmodium falciparum Mitochondrial Complex III

Audience: Researchers, scientists, and drug development professionals.

Abstract

The emergence of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarials with unique mechanisms of action. The parasite's mitochondrial electron transport chain (mtETC) presents a validated and promising target for chemotherapeutic intervention due to significant differences from the host's respiratory system. This technical guide provides an in-depth analysis of CK-2-68, a quinolone-based compound initially designed to target the parasite's alternative NADH dehydrogenase (PfNDH2). Subsequent research has definitively identified its primary and lethal mode of action as the potent and selective inhibition of the cytochrome bc1 complex (Complex III) of the mtETC. This document details the mechanism of action, summarizes key quantitative inhibition data, outlines relevant experimental protocols, and explores the molecular basis for its selectivity and observed resistance patterns, offering crucial insights for future antimalarial drug development.

Introduction: The Malarial Threat and a Validated Mitochondrial Target

Malaria, caused by parasites of the genus Plasmodium, remains a significant global health crisis, exacerbated by the continuous spread of strains resistant to frontline therapies. This landscape creates an urgent need for new drugs that act on novel targets. The mtETC of P. falciparum is essential for parasite survival, playing a critical role in ATP synthesis, maintaining mitochondrial membrane potential, and regenerating ubiquinone for vital metabolic pathways, including de novo pyrimidine biosynthesis.[1][2][3][4]

Among the components of the protozoan mtETC, only Complex III (also known as the cytochrome bc1 complex) is a clinically validated target for antimalarial drugs, most notably atovaquone.[5][6] The compound this compound was initially developed to inhibit PfNDH2, an enzyme unique to the parasite's ETC.[5][7] However, compelling evidence from resistance selection studies, which consistently identified mutations in the cytochrome b subunit of Complex III rather than in PfNDH2, has reframed the understanding of its true antimalarial target.[5][8] It is now understood that the lethal action of this compound is achieved through the specific inhibition of P. falciparum Complex III (Pfbc1).[5][9]

Mechanism of Action: Quinolone Inhibition of the Cytochrome bc1 Complex

The cytochrome bc1 complex is a multi-subunit enzyme that catalyzes the transfer of electrons from ubiquinol to cytochrome c. This process is coupled to the pumping of protons across the inner mitochondrial membrane, contributing to the proton motive force used for ATP synthesis.

This compound exerts its inhibitory effect by binding specifically to the quinol oxidation (Qo or Qp) pocket of the cytochrome b subunit within Complex III.[5][6][8] This binding action physically obstructs the catalytic cycle and, critically, arrests the movement of the iron-sulfur protein (ISP) subunit.[5][6][9] The ISP subunit's movement is essential for shuttling electrons from ubiquinol to cytochrome c1; by locking it in place, this compound effectively halts electron flow through the complex. This mechanism is similar to that of other well-characterized Qp-site inhibitors, such as atovaquone and stigmatellin.[5][6] The shutdown of the mtETC leads to a collapse of the mitochondrial membrane potential and, crucially, the cessation of pyrimidine biosynthesis, ultimately resulting in parasite death.[1][3]

Figure 1. Mechanism of this compound action on the P. falciparum mtETC.

Quantitative Data: Potency and Selectivity

This compound demonstrates high potency against the parasite and, critically, a wide therapeutic window, showing significantly lower activity against host and bacterial Complex III orthologs. This selectivity is paramount for a viable drug candidate, minimizing off-target effects. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.

| Compound | Target Organism / Enzyme | Assay Type | IC50 Value | Reference |

| This compound | P. falciparum (wild-type) | Parasite Growth Inhibition | ~40 nM | [5][9] |

| This compound | Bovine mitochondrial bc1 (Btbc1) | Enzyme Inhibition | 1.7 µM | [5][9] |

| This compound | R. sphaeroides bc1 (Rsbc1) | Enzyme Inhibition | 6.7 µM | [5][9] |

| Atovaquone | P. falciparum (wild-type) | Parasite Growth Inhibition | ~13 nM | [5][9] |

| Atovaquone | Bovine mitochondrial bc1 (Btbc1) | Enzyme Inhibition | 2.6 µM | [5][9] |

| Stigmatellin | Bovine mitochondrial bc1 (Btbc1) | Enzyme Inhibition | 1.0 nM | [5][9] |

The data clearly indicates that this compound is approximately 100 times more potent against the parasite's Complex III than against the bovine or bacterial enzymes, underscoring its high selectivity.[5][9]

Molecular Basis of Selectivity and Resistance

The high selectivity of this compound for Pfbc1 over the host complex is attributed to structural differences in the Qp binding pocket. While the core active site is highly conserved, the "access portal" to this site is less conserved.[5] The tail portion of the this compound molecule, comprising its C and D rings, extends into this less-conserved region, leading to differential interactions that favor tighter binding to the parasite enzyme.[5][9]

Resistance to this compound, as with other Qp-site inhibitors, arises from single nucleotide polymorphisms in the parasite's mitochondrial gene for cytochrome b (cyt b). These mutations cluster around the Qp binding site and are thought to sterically hinder or alter the electrostatic interactions necessary for high-affinity inhibitor binding, thereby reducing the compound's efficacy.[5]

Figure 2. Logical flow of this compound inhibition and resistance.

Key Experimental Protocols

Reproducible and standardized assays are essential for the evaluation of antimalarial compounds. The following sections detail the core methodologies used to characterize this compound.

P. falciparum Growth Inhibition Assay

This assay measures the ability of a compound to inhibit the growth of asexual, intraerythrocytic parasite stages in vitro.

Methodology:

-

Parasite Culture: P. falciparum strains (e.g., 3D7, Dd2) are maintained in human erythrocytes (4-5% hematocrit) using RPMI-1640 medium supplemented with human serum or Albumax, hypoxanthine, and gentamicin at 37°C in a controlled gas environment (5% CO2, 5% O2, 90% N2).[10][11][12]

-

Synchronization: Cultures are synchronized to the ring stage, typically using 5% sorbitol treatment, to ensure a homogenous starting population.[10][13]

-

Assay Plate Preparation: The test compound (this compound) is serially diluted in culture medium in a 96-well microtiter plate.

-

Incubation: Synchronized ring-stage parasites (e.g., at 1% parasitemia, 2% hematocrit) are added to the wells. Plates are incubated for 48-72 hours to allow for one full cycle of parasite replication.[10][11]

-

Growth Quantification: Parasite growth is measured. Common methods include:

-

Fluorometric analysis: Using DNA-intercalating dyes like SYBR Green I or DAPI. Fluorescence is proportional to parasite DNA content.[14]

-

Microscopy: Preparing thin blood smears from each well, staining with Giemsa, and manually counting the parasitemia.[11][15]

-

Reporter Gene Assays: Using parasite lines expressing reporter enzymes like luciferase.[14]

-

-

Data Analysis: The results are normalized to untreated control wells, and IC50 values are calculated using a non-linear regression dose-response curve.

Figure 3. Workflow for parasite growth inhibition assay.

Complex III (bc1) Enzyme Inhibition Assay

Methodology:

-

Enzyme Source: Isolation of mitochondria from a source like bovine heart (for Btbc1) or Rhodobacter sphaeroides (for Rsbc1). Complex III is then purified from mitochondrial membranes.

-

Assay Buffer: A suitable buffer (e.g., phosphate or Tris-based) containing substrates and detergents is prepared.

-

Incubation: The purified enzyme is pre-incubated with various concentrations of this compound. For slow-binding inhibitors like this compound, this incubation time can be lengthy (>20 hours) to ensure equilibrium is reached.[5]

-

Reaction Initiation: The reaction is initiated by adding a ubiquinol substrate (e.g., decylubiquinol) and an electron acceptor, oxidized cytochrome c.

-

Measurement: The activity of Complex III is measured spectrophotometrically by monitoring the reduction of cytochrome c, which corresponds to an increase in absorbance at 550 nm.

-

Data Analysis: The initial rate of reaction is calculated for each inhibitor concentration. These rates are used to determine the IC50 value.

Figure 4. Workflow for Complex III enzyme inhibition assay.

Mammalian Cell Cytotoxicity Assay

This assay evaluates the toxicity of the compound against host cells to determine its selectivity index (SI = Host Cell IC50 / Parasite IC50).

Methodology:

-

Cell Culture: A mammalian cell line (e.g., HepG2, HEK293, or L6 myoblasts) is cultured in appropriate media and conditions until confluent.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Exposure: The culture medium is replaced with fresh medium containing serial dilutions of this compound. A solvent control (e.g., DMSO) is included.

-

Incubation: The plates are incubated for a set period (e.g., 24, 48, or 72 hours).

-

Viability Assessment (MTT Assay):

-

The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours.[16]

-

Viable cells with active metabolism reduce the yellow MTT to a purple formazan.

-

The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.[16]

-

-

Measurement and Analysis: The absorbance is read on a plate reader (e.g., at 570 nm). Cell viability is expressed as a percentage of the solvent control, and the IC50 (or CC50 for cytotoxic concentration) is calculated.

Figure 5. Workflow for cytotoxicity assay.

Conclusion and Future Directions

This compound has been firmly established as a potent inhibitor of P. falciparum Complex III, not PfNDH2 as originally intended. It acts on the Qp site of cytochrome b, a mechanism shared with the clinical drug atovaquone. Its high potency and, most importantly, its significant selectivity for the parasite enzyme over the host counterpart, mark it as a valuable lead compound in the antimalarial drug discovery pipeline. The structural basis for this selectivity provides a clear roadmap for medicinal chemistry efforts aimed at further optimization.

Future work should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to improve potency, refine its selectivity profile, and enhance its pharmacokinetic properties.

-

Overcoming Resistance: Investigating the efficacy of this compound and its analogs against parasite lines with known atovaquone-resistance mutations in the cyt b gene.

-

In Vivo Efficacy: Advancing optimized lead compounds into animal models of malaria to assess in vivo efficacy, safety, and pharmacokinetics.

-

Combination Therapy: Exploring the potential for synergistic activity when combined with drugs that have different mechanisms of action, a key strategy to delay the development of resistance.

By leveraging the detailed understanding of its mechanism and selectivity, this compound and its derivatives represent a promising avenue in the critical search for the next generation of antimalarial therapies.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Inhibitors of the Mitochondrial Electron Transport Chain and de n...: Ingenta Connect [ingentaconnect.com]

- 3. Mitochondrial Electron Transport Inhibition and Viability of Intraerythrocytic Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of Plasmodium falciparum Mitochondrial Electron Transport Chain Activity Using Seahorse XFe96 Extracellular Flux Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. media.malariaworld.org [media.malariaworld.org]

- 6. Structure of complex III with bound antimalarial agent this compound provides insights into selective inhibition of Plasmodium cytochrome bc1 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Structure of complex III with bound antimalarial agent this compound provides insights into selective inhibition of Plasmodium cytochrome bc1 complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lavierebelle.org [lavierebelle.org]

- 11. In vitro Test for Inhibition of Plasmodium falciparum 3D7 Parasites using Streptomyces hygroscopicus subsp. hygroscopicus Strain i18, Isolated from a Pineapple Farm in Lampung - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

- 12. researchgate.net [researchgate.net]

- 13. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]

- 14. Frontiers | Chemically induced phenotypes during the blood stage development of Plasmodium falciparum as indicators of the drug mode of action [frontiersin.org]

- 15. Activity of Clinically Relevant Antimalarial Drugs on Plasmodium falciparum Mature Gametocytes in an ATP Bioluminescence “Transmission Blocking” Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scielo.br [scielo.br]

The Structure-Activity Relationship of Quinolone-Based Antimalarials: A Technical Guide to Targeting Plasmodium

An In-depth Analysis of a Promising Class of Antimalarial Agents, Including the Potent Inhibitor CK-2-68

The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest species of malaria parasite, necessitates the urgent development of new antimalarials with novel mechanisms of action.[1][2][3][4] Quinolone-based compounds have emerged as a highly promising class of therapeutic agents, demonstrating potent activity against both drug-sensitive and multidrug-resistant strains of P. falciparum.[5][6] This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of quinolone antimalarials, with a particular focus on the advanced compound this compound, detailing their mechanism of action, quantitative data on their efficacy, and the experimental protocols used for their evaluation.

Mechanism of Action: Targeting the Parasite's Powerhouse

The primary target for many quinolone-based antimalarials is the mitochondrial electron transport chain (ETC) of the Plasmodium parasite, a pathway that is sufficiently distinct from the host's to allow for selective therapeutic attack.[7] Unlike human mitochondria, the parasite ETC utilizes an alternative NADH dehydrogenase (NDH2) and contains a cytochrome bc1 complex (Complex III) that can be selectively inhibited.[8]

Initially, compounds like this compound were designed to specifically inhibit the parasite's NDH2 enzyme.[8][9] However, recent structural and biochemical studies have revealed that a major target for this compound and other potent quinolones is, in fact, the quinol oxidation site (Qo) of the cytochrome bc1 complex.[7][8][10]

Binding of this compound to the Qo site arrests the motion of the iron-sulfur protein (ISP) subunit, a critical step in the electron transfer process.[7][10] This disruption of the mitochondrial membrane potential leads to the inhibition of pyrimidine metabolism and ultimately, parasite death.[1] The significant differences in the binding pocket of the parasite's cytochrome bc1 complex compared to the mammalian counterpart are believed to be the basis for the wide therapeutic window of these compounds.[7][8] Some quinolones exhibit a dual mechanism, inhibiting both NDH2 and the cytochrome bc1 complex, with the specificity being subtly controlled by chemical modifications to the quinolone core.[1]

Core Structure-Activity Relationship (SAR)

The antimalarial potency and selectivity of quinolone derivatives can be significantly modulated by substitutions at various positions of the core scaffold.

References

- 1. Generation of quinolone antimalarials targeting the Plasmodium falciparum mitochondrial respiratory chain for the treatment and prophylaxis of malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. researchoutput.csu.edu.au [researchoutput.csu.edu.au]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Antimalarial Quinolones: Synthesis, potency, and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure of complex III with bound antimalarial agent this compound provides insights into selective inhibition of Plasmodium cytochrome bc1 complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. media.malariaworld.org [media.malariaworld.org]

- 9. researchgate.net [researchgate.net]

- 10. Structure of complex III with bound antimalarial agent this compound provides insights into selective inhibition of Plasmodium cytochrome bc1 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual-Target Enigma of CK-2-68: A Quinolone's Journey from a Designed NADH Dehydrogenase Inhibitor to a Potent Cytochrome bc1 Complex Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel antimalarial agents with unique mechanisms of action is a critical endeavor in the face of emerging drug resistance. The mitochondrial electron transport chain (mETC) of Plasmodium falciparum, the deadliest human malaria parasite, presents a validated and promising target for therapeutic intervention due to significant differences from its human counterpart. One such distinction is the parasite's reliance on a type II NADH dehydrogenase (NDH2), an enzyme absent in humans, making it an attractive drug target. The compound CK-2-68, a 2-bisaryl 3-methyl quinolone, was rationally designed and synthesized as a potent inhibitor of P. falciparum NDH2 (PfNDH2).[1][2] However, subsequent extensive research has unveiled a more complex mechanism of action, revealing that the primary lethal effect of this compound on the parasite is mediated through the inhibition of a different mETC component, the cytochrome bc1 complex (Complex III).[1][3][4]

This technical guide provides a comprehensive overview of the inhibitory effects of this compound, addressing its initial design as a PfNDH2 inhibitor and the compelling evidence that has redefined its primary target. We will delve into the quantitative inhibitory data, detailed experimental protocols for assessing its activity, and visual representations of the pertinent biochemical pathways and experimental workflows.

Quantitative Inhibitory Profile of this compound

This compound exhibits potent inhibitory activity against both its intended target, PfNDH2, and its subsequently identified primary target, the cytochrome bc1 complex. The following tables summarize the key quantitative data from various studies, highlighting the compound's efficacy at the enzymatic and cellular levels.

| Target Enzyme | Organism/System | IC50 | Reference(s) |

| PfNDH2 | Plasmodium falciparum | 16 nM | [1][2] |

| Cytochrome bc1 complex (Complex III) | Bovine (Btbc1) | 1.7 µM | [3] |

| Cytochrome bc1 complex (Complex III) | Rhodobacter sphaeroides (Rsbc1) | 6.7 µM | [3] |

| Cytochrome bc1 complex (Complex III) | Plasmodium falciparum (inferred) | ~100x higher affinity than for Btbc1 | [3] |

Table 1: In vitro enzymatic inhibitory activity of this compound.

| Organism/Cell Line | Strain | IC50 / EC50 | Reference(s) |

| Plasmodium falciparum | 3D7 | 31 nM - 40 nM | [1][3] |

| Plasmodium falciparum | W2 | Potent (nanomolar) | [1] |

Table 2: In vitro antiplasmodial activity of this compound.

The Targeting Conundrum: From PfNDH2 to the Cytochrome bc1 Complex

While this compound was developed through a program specifically targeting PfNDH2 and demonstrates potent inhibition of this enzyme in vitro, several lines of evidence have strongly indicated that its primary antimalarial activity stems from the inhibition of the cytochrome bc1 complex:

-

Drug Pressure and Resistance Studies: When P. falciparum parasites were cultured under pressure with this compound, the surviving resistant parasites consistently harbored mutations in the cytochrome b gene, a core subunit of the cytochrome bc1 complex.[4][5] Crucially, no mutations were identified in the gene encoding PfNDH2.[4]

-

Genetic Knockout Studies: Genetic deletion of the PfNDH2 gene in P. falciparum demonstrated that the enzyme is not essential for the survival of the parasite during its asexual blood stage.[6] Furthermore, these PfNDH2 knockout parasites remained susceptible to this compound, definitively proving that PfNDH2 is not the sole or primary target for the compound's lethal action.[6]

-

Structural Biology: Cryo-electron microscopy studies of the bovine mitochondrial Complex III in complex with this compound have shown that the inhibitor binds specifically to the quinol oxidation (Qp) site of the cytochrome b subunit.[3][7] This binding arrests the motion of the iron-sulfur protein subunit, a mechanism of inhibition similar to other known Complex III inhibitors like atovaquone.[3][7]

Although the cytochrome bc1 complex is now understood to be the primary target, the potent inhibition of PfNDH2 by this compound suggests a potential dual-targeting mechanism, which could be advantageous in overcoming drug resistance.[1][2]

Experimental Protocols

The following sections outline the core methodologies employed to assess the inhibitory effects of this compound on both PfNDH2 and the cytochrome bc1 complex, as well as its antiplasmodial activity.

PfNDH2 Inhibition Assay

The enzymatic activity of PfNDH2 is typically determined by monitoring the oxidation of its substrate, NADH.

Principle: The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+. The reaction is initiated by the addition of a quinone electron acceptor.

General Protocol:

-

Recombinant PfNDH2 is purified and pre-incubated with varying concentrations of this compound in a suitable buffer (e.g., Tris-HCl, pH 7.4).

-

The reaction is initiated by the addition of NADH (e.g., 200 µM) and a quinone analogue such as decylubiquinone (DB) or coenzyme Q1 as the electron acceptor.[8]

-

To ensure that the electron flow is specific to NDH2, inhibitors of downstream complexes, such as potassium cyanide (KCN) to block Complex IV and atovaquone to block Complex III, are often included.[8]

-

The decrease in absorbance at 340 nm is monitored spectrophotometrically over time.

-

The initial reaction rates are calculated and plotted against the inhibitor concentration to determine the IC50 value.

Cytochrome bc1 Complex (Complex III) Inhibition Assay

The activity of the cytochrome bc1 complex is assayed by monitoring the reduction of its substrate, cytochrome c.

Principle: The assay measures the increase in absorbance at 550 nm, which is characteristic of the reduction of oxidized cytochrome c to its reduced form. The reaction is driven by the oxidation of a ubiquinol substrate.

General Protocol:

-

Isolated mitochondria or purified cytochrome bc1 complex is incubated with varying concentrations of this compound.

-

The reaction mixture contains a suitable buffer (e.g., phosphate buffer, pH 7.4), oxidized cytochrome c (e.g., 80 µM), and an electron donor such as decylubiquinol (Q₀C₁₀BrH₂).[9]

-

The reaction is initiated by the addition of the enzyme source.

-

The increase in absorbance at 550 nm is recorded over time using a spectrophotometer.

-

IC50 values are determined by plotting the initial rates of cytochrome c reduction against the inhibitor concentrations.

Plasmodium falciparum Growth Inhibition Assay

The antiplasmodial activity of this compound is assessed by measuring the inhibition of parasite proliferation in in vitro cultures.

Principle: Parasite growth is quantified by measuring the incorporation of a radiolabeled nucleic acid precursor, such as [³H]-hypoxanthine, into the parasite's DNA.[10] Alternatively, parasite growth can be assessed using fluorescent DNA-intercalating dyes like SYBR Green I.

General Protocol:

-

Synchronized, ring-stage P. falciparum-infected human erythrocytes are cultured in 96-well plates.

-

The cultures are exposed to a serial dilution of this compound and incubated for a defined period (e.g., 48-72 hours).

-

For the final 24 hours of incubation, [³H]-hypoxanthine is added to each well.[10]

-

The parasites are then harvested, and the amount of incorporated radioactivity is measured using a scintillation counter.

-

The percentage of growth inhibition is calculated relative to untreated controls, and the EC50 value is determined.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental logic discussed in this guide.

Figure 1: The P. falciparum mitochondrial electron transport chain, highlighting the roles of PfNDH2 and Complex III, and the inhibitory actions of this compound.

Figure 2: Experimental workflow for the validation of a primary drug target, as exemplified by the studies on this compound.

Figure 3: Proposed mechanism of this compound inhibition of the cytochrome bc1 complex at the Qp site.

Conclusion

This compound represents a fascinating case study in drug development, where a compound designed with high specificity for one enzyme was later found to exert its primary therapeutic effect through another. While this compound is a potent inhibitor of PfNDH2, the weight of evidence from genetic and structural studies has firmly established the cytochrome bc1 complex as its principal antimalarial target. The dual-targeting potential of this compound and its derivatives remains an area of interest for developing next-generation antimalarials that could circumvent resistance. This guide provides the foundational technical information for researchers to understand and further investigate the complex and compelling biology of this potent quinolone inhibitor.

References

- 1. Generation of quinolone antimalarials targeting the Plasmodium falciparum mitochondrial respiratory chain for the treatment and prophylaxis of malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structure of complex III with bound antimalarial agent this compound provides insights into selective inhibition of Plasmodium cytochrome bc1 complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. media.malariaworld.org [media.malariaworld.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Structure of complex III with bound antimalarial agent this compound provides insights into selective inhibition of Plasmodium cytochrome bc1 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Functional Characterization and Target Validation of Alternative Complex I of Plasmodium falciparum Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Studies on Inhibition of Respiratory Cytochrome bc1 Complex by the Fungicide Pyrimorph Suggest a Novel Inhibitory Mechanism | PLOS One [journals.plos.org]

- 10. Mitochondrial type II NADH dehydrogenase of Plasmodium falciparum (PfNDH2) is dispensable in the asexual blood stages - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antiplasmodial Activity of CK-2-68: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antiplasmodial activity of the compound CK-2-68. It includes a summary of its inhibitory concentrations, a detailed description of its mechanism of action, and standardized experimental protocols for its evaluation. This document is intended to serve as a valuable resource for researchers in the field of antimalarial drug discovery and development.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against various targets, highlighting its potency against the malaria parasite Plasmodium falciparum and its selectivity over host mitochondrial complexes.

| Target | Organism/System | IC50 | Reference |

| Pfbc1 (Complex III) | Plasmodium falciparum-infected erythrocytes (wild-type) | ~40 nM | [1][2] |

| Btbc1 (Complex III) | Bos taurus (Bovine) mitochondria | 1.7 µM | [1][2] |

| Rsbc1 (Complex III) | Rhodobacter sphaeroides | 6.7 µM | [1] |

Note: A lower IC50 value indicates higher potency. The significant difference between the IC50 for P. falciparum and bovine mitochondrial Complex III underscores the selective action of this compound.[1][2]

Mechanism of Action

This compound exerts its antiplasmodial effect by targeting the mitochondrial electron transport chain (ETC) of the parasite. Although initially designed as an inhibitor of the alternative NADH dehydrogenase (NDH2), subsequent research has demonstrated that its primary and lethal action is the inhibition of Complex III , also known as the cytochrome bc1 complex.[1]

This compound specifically binds to the quinol oxidation (Qo) site of Complex III. This binding event arrests the movement of the iron-sulfur protein (ISP) subunit, which is a critical component of the electron transfer process.[1][3] The inhibition of Complex III disrupts the mitochondrial membrane potential, leading to a cascade of events that ultimately results in parasite death. This mechanism is similar to that of other known Complex III inhibitors like atovaquone.[3]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in the Plasmodium falciparum mitochondrion.

Experimental Protocols

The following are detailed methodologies for the in vitro assessment of the antiplasmodial activity and cytotoxicity of compounds like this compound.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of a compound against the asexual erythrocytic stages of P. falciparum. It relies on the fluorescence of the SYBR Green I dye, which intercalates with the parasite's DNA.

Materials:

-

P. falciparum culture (e.g., 3D7 or Dd2 strains)

-

Human erythrocytes (O+)

-

Complete parasite culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

-

96-well black, clear-bottom microplates

-

SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I)

-

Test compound (this compound) and control drugs (e.g., chloroquine, artemisinin)

-

Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2

Procedure:

-

Parasite Culture Synchronization: Synchronize the parasite culture to the ring stage (e.g., using 5% D-sorbitol).

-

Preparation of Assay Plates:

-

Prepare serial dilutions of this compound and control drugs in complete culture medium.

-

Add 100 µL of each drug dilution to the wells of a 96-well plate in triplicate. Include drug-free wells as a negative control.

-

-

Addition of Parasites:

-

Prepare a parasite suspension with 2% parasitemia and 2% hematocrit in complete culture medium.

-

Add 100 µL of the parasite suspension to each well.

-

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified, gassed incubator.

-

Lysis and Staining:

-

Add 100 µL of SYBR Green I lysis buffer to each well.

-

Incubate the plates in the dark at room temperature for 1-2 hours.

-

-

Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis:

-

Subtract the background fluorescence of uninfected red blood cells.

-

Normalize the fluorescence readings to the drug-free control wells (100% growth).

-

Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., Prism).

-

Cytotoxicity Assay (MTT-based)

This assay determines the 50% cytotoxic concentration (CC50) of a compound on a mammalian cell line (e.g., HEK293T or HepG2) to assess its selectivity. The assay measures the metabolic activity of viable cells via the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a colored formazan product.

Materials:

-

Mammalian cell line (e.g., HEK293T)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and penicillin-streptomycin)

-

96-well clear microplates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Test compound (this compound) and a positive control for cytotoxicity (e.g., doxorubicin)

-

CO2 incubator (5% CO2, 37°C)

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight.

-

Compound Addition:

-

Prepare serial dilutions of this compound and the control drug in the complete cell culture medium.

-

Replace the medium in the wells with the medium containing the drug dilutions. Include drug-free wells as a negative control.

-

-

Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.

-

MTT Addition:

-

Add 20 µL of MTT solution to each well.

-

Incubate for 3-4 hours until a purple precipitate is visible.

-

-

Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Normalize the absorbance readings to the drug-free control wells (100% viability).

-

Calculate the CC50 values by fitting the dose-response data to a sigmoidal curve.

-

Calculation of Selectivity Index (SI)

The selectivity index is a crucial parameter that indicates the therapeutic window of a compound. It is calculated as the ratio of the cytotoxicity to the antiplasmodial activity.

Formula:

SI = CC50 (mammalian cells) / IC50 (P. falciparum)

A higher SI value is desirable, as it indicates greater selectivity for the parasite over host cells.

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro screening of an antiplasmodial compound like this compound.

Caption: General experimental workflow for in vitro antiplasmodial and cytotoxicity screening.

References

- 1. media.malariaworld.org [media.malariaworld.org]

- 2. Structure of complex III with bound antimalarial agent this compound provides insights into selective inhibition of Plasmodium cytochrome bc1 complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure of complex III with bound antimalarial agent this compound provides insights into selective inhibition of Plasmodium cytochrome bc1 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application of CK-2-68 in Studies of Parasite Resistance Mechanisms

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

CK-2-68 is a substituted quinolone compound initially developed as a specific inhibitor of the alternative NADH dehydrogenase (NDH2) in the mitochondrial electron transport chain (ETC) of the malaria parasite, Plasmodium falciparum.[1][2] However, subsequent research has revealed that its primary and lethal antiparasitic action is the inhibition of Complex III (cytochrome bc1 complex) of the ETC.[1][3] This discovery has made this compound a valuable tool for studying the mechanisms of parasite resistance to Complex III inhibitors, a class of antimalarials that includes the clinically used drug atovaquone. This document provides detailed application notes and protocols for the use of this compound in the study of parasite resistance mechanisms, with a primary focus on Plasmodium falciparum, for which the most comprehensive data is available.

Mechanism of Action and Resistance in Plasmodium falciparum

This compound exerts its antimalarial effect by binding to the quinol oxidation (Qo) site of the cytochrome b subunit within Complex III of the parasite's mitochondrial ETC.[1][4] This binding event arrests the movement of the iron-sulfur protein (ISP) subunit, a critical step in the electron transfer process.[1][3][4] The disruption of the ETC leads to a collapse of the mitochondrial membrane potential and ultimately, parasite death.

Resistance to this compound in P. falciparum has been shown to arise from mutations in the cytochrome b gene (cytb), specifically in regions that form the Qo binding pocket.[1] These mutations alter the binding site, reducing the affinity of this compound and rendering the compound less effective. This mechanism of resistance is analogous to that observed for atovaquone, where mutations in the same region of cytb confer high levels of resistance.[5]

Quantitative Data

The following table summarizes the available quantitative data for this compound against P. falciparum.

| Parameter | Target/Organism | Value | Reference |

| IC50 | P. falciparum NADH dehydrogenase 2 (PfNDH2) | 16 nM | [2] |

| Efficacy (EC50) | Wild-type P. falciparum-infected erythrocytes | ~40 nM | [1] |

| Resistance Fold-Increase | Atovaquone-resistant P. falciparum (Y268S mutation in cytb) | >1000-fold (for atovaquone) | [5] |

Note: The fold-increase in resistance for this compound in parasites with specific cytb mutations has not been explicitly quantified in the provided literature, but a similar high-level resistance is expected due to the overlapping binding site with atovaquone.

Experimental Protocols

In Vitro Selection of this compound Resistant Plasmodium falciparum

This protocol describes the method for generating this compound resistant parasite lines from a sensitive parental strain through continuous drug pressure.

Materials:

-

P. falciparum culture (e.g., 3D7 or NF54 strain)

-

Complete parasite culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

-

Human red blood cells (O+)

-

This compound stock solution (in DMSO)

-

96-well microplates

-

Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2

Procedure:

-

Initiate a culture of the parental P. falciparum strain at a parasitemia of 0.5-1%.

-

Expose the parasite culture to a sub-lethal concentration of this compound (e.g., equivalent to the EC50 value).

-

Maintain the culture under continuous drug pressure, monitoring parasitemia daily by Giemsa-stained thin blood smears.

-

When the parasite growth recovers, gradually increase the concentration of this compound in a stepwise manner.

-

Continue this process until the parasites can proliferate in concentrations of this compound that are significantly higher than the initial EC50.

-

Clone the resistant parasite population by limiting dilution to obtain a clonal line.

-

Perform drug susceptibility assays to determine the EC50 of the resistant clone and compare it to the parental strain to calculate the resistance index.

Molecular Characterization of Resistance

This protocol outlines the steps to identify mutations associated with this compound resistance.

Materials:

-

Genomic DNA from parental and resistant parasite lines

-

PCR primers specific for the P. falciparum cytochrome b gene (cytb)

-

DNA polymerase and PCR reagents

-

DNA sequencing reagents and access to a sequencer

Procedure:

-

Extract genomic DNA from both the this compound sensitive parental line and the selected resistant parasite line.

-

Amplify the entire coding sequence of the cytb gene using PCR with specific primers.

-

Purify the PCR products.

-

Sequence the purified PCR products from both the sensitive and resistant parasites.

-

Align the DNA sequences obtained from the parental and resistant lines to identify any single nucleotide polymorphisms (SNPs) that result in amino acid changes.

-

Map the identified mutations onto the three-dimensional structure of the cytochrome bc1 complex to infer their impact on this compound binding.

Visualizations

Caption: Mechanism of this compound action and resistance in Plasmodium falciparum.

Caption: Workflow for selecting and characterizing this compound resistant parasites.

Application to Other Parasites: Trypanosoma brucei and Leishmania spp.

Currently, there is a lack of published research on the specific application of this compound in studying drug resistance mechanisms in Trypanosoma brucei and Leishmania species. The mitochondrial electron transport chain in these kinetoplastid parasites has unique features compared to Plasmodium. For instance, T. brucei possesses a single, large mitochondrion and its ETC composition and importance can vary between different life cycle stages (e.g., bloodstream vs. procyclic forms).

However, the general principles and methodologies described for P. falciparum can be adapted to investigate the potential activity and resistance mechanisms of this compound or similar quinolone compounds in these parasites.

Proposed Research Strategy:

-

Initial Drug Susceptibility Screening: Perform in vitro susceptibility assays using axenic cultures of Leishmania promastigotes or amastigotes, and bloodstream form T. brucei to determine the EC50 of this compound.

-

Selection of Resistant Lines: If the compound shows activity, apply continuous drug pressure to select for resistant parasite lines, as described for P. falciparum.

-

Target Identification: In trypanosomatids, Complex III is also a potential drug target. Therefore, the cytochrome b gene would be a primary candidate for sequencing in resistant lines to identify mutations.

-

Comparative Genomics and Transcriptomics: Utilize next-generation sequencing approaches (whole-genome or whole-transcriptome sequencing) to compare the resistant and parental lines. This can reveal other potential resistance mechanisms, such as the upregulation of drug efflux pumps or alterations in metabolic pathways.

The application of this compound in these parasites remains an open area for investigation and could provide valuable insights into the vulnerabilities of their mitochondrial function and their capacity to develop drug resistance.

References

- 1. media.malariaworld.org [media.malariaworld.org]

- 2. researchgate.net [researchgate.net]

- 3. Structure of complex III with bound antimalarial agent this compound provides insights into selective inhibition of Plasmodium cytochrome bc1 complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure of complex III with bound antimalarial agent this compound provides insights into selective inhibition of Plasmodium cytochrome bc1 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimalarial drug resistance: linking Plasmodium falciparum parasite biology to the clinic - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Co-crystallization of Mitochondrial Complex III with the Inhibitor CK-2-68

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and representative protocols for the structural analysis of mitochondrial Complex III in complex with the quinolone inhibitor, CK-2-68, using cryogenic electron microscopy (cryo-EM). The methodologies outlined are based on established techniques for the purification and structural determination of mammalian mitochondrial inner membrane protein complexes.

Introduction

Mitochondrial Complex III (cytochrome bc1 complex) is a critical enzyme in the electron transport chain and a validated target for antimalarial drugs.[1][2] The inhibitor this compound has been shown to bind to the quinol oxidation (Qp) site of Complex III, arresting the motion of the iron-sulfur protein subunit and inhibiting its enzymatic activity.[1] Structural elucidation of the Complex III-CK-2-68 interaction is vital for understanding the mechanism of inhibition, predicting resistance mutations, and guiding the development of next-generation antimalarials. These protocols describe the key steps to achieve this, from the isolation of Complex III from bovine heart mitochondria to the preparation of the inhibitor-bound complex for high-resolution structural analysis by cryo-EM.

Data Presentation

The following tables summarize key quantitative parameters relevant to the study of the Complex III-CK-2-68 interaction.

Table 1: Inhibitor Binding and Activity

| Parameter | Value | Source Organism for Complex III |

| Inhibitor | This compound | - |

| Binding Site | Quinol Oxidation (Qp) Pocket | Bos taurus |

| IC50 | 2.63 µM | Bos taurus |

| Incubation Time for Inhibition | > 20 hours | Bos taurus |

Table 2: Cryo-EM Data and Model Parameters (Representative)

| Parameter | Value |

| Final Resolution | 2.9 Å |

| Microscope | Titan Krios |

| Detector | Gatan K3 |

| Electron Dose | 50-60 e-/Ų |

| Magnification | ~105,000x |

| Data Processing Software | RELION, CryoSPARC |

Experimental Workflows and Signaling Pathways

A diagrammatic representation of the experimental workflow for the structural analysis of the Complex III-CK-2-68 complex is provided below.

Caption: Experimental workflow for Complex III-CK-2-68 structural analysis.

The following diagram illustrates the binding of this compound within the Qp site of Complex III, leading to the inhibition of the electron transport chain.

Caption: Inhibition of Complex III by this compound at the Qp site.

Experimental Protocols

Note: The following protocols are representative methods based on established procedures for the purification of bovine mitochondrial Complex III and cryo-EM analysis of membrane protein complexes.

Protocol 1: Purification of Mitochondrial Complex III from Bovine Heart

This protocol describes the isolation and purification of active Complex III from bovine heart tissue.

Materials:

-

Fresh bovine heart

-

Isolation Buffer I: 250 mM Sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4

-

Isolation Buffer II: 250 mM Sucrose, 10 mM HEPES, pH 7.4

-

Detergent Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% (w/v) n-dodecyl-β-D-maltoside (DDM)

-

Affinity Chromatography Wash Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.05% (w/v) DDM

-

Affinity Chromatography Elution Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.05% (w/v) DDM, 10 mM Imidazole

-

Size Exclusion Chromatography (SEC) Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.02% (w/v) DDM

Procedure:

-

Mitochondria Isolation:

-

Obtain a fresh bovine heart and remove fat and connective tissue.

-

Mince the heart muscle and homogenize in ice-cold Isolation Buffer I.

-

Perform differential centrifugation to pellet the mitochondria.

-

Wash the mitochondrial pellet with Isolation Buffer II.

-

-

Solubilization of Complex III:

-

Resuspend the mitochondrial pellet in Detergent Solubilization Buffer.

-

Stir gently for 1 hour at 4°C to solubilize membrane proteins.

-

Centrifuge at 100,000 x g for 1 hour to pellet insoluble material.

-

-

Affinity Chromatography:

-

Load the supernatant onto a pre-equilibrated Ni-NTA affinity column.

-

Wash the column extensively with Affinity Chromatography Wash Buffer.

-

Elute Complex III with Affinity Chromatography Elution Buffer.

-

-

Size Exclusion Chromatography:

-

Concentrate the eluted fractions.

-

Load the concentrated sample onto a size exclusion chromatography column (e.g., Superose 6) pre-equilibrated with SEC Buffer.

-

Collect fractions corresponding to the Complex III dimer.

-

Assess purity by SDS-PAGE and measure protein concentration.

-

Protocol 2: Formation of the Complex III-CK-2-68 Complex

This protocol details the incubation of purified Complex III with the inhibitor this compound.

Materials:

-

Purified Complex III in SEC Buffer

-

This compound stock solution in DMSO

-

SEC Buffer

Procedure:

-

Dilute the purified Complex III to a final concentration of 5-10 mg/mL in SEC Buffer.

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Add this compound to the purified Complex III to achieve a final concentration that is approximately 5-10 fold molar excess over the protein. The final DMSO concentration should be kept below 1% (v/v).

-

Incubate the mixture for at least 20 hours at 4°C with gentle agitation to ensure complete binding.

Protocol 3: Cryo-EM Grid Preparation and Data Collection

This protocol provides a general procedure for the preparation of vitrified samples for cryo-EM analysis.

Materials:

-

Complex III-CK-2-68 sample

-

Cryo-EM grids (e.g., Quantifoil R1.2/1.3)

-

Vitrification device (e.g., Vitrobot)

-

Liquid ethane and liquid nitrogen

Procedure:

-

Grid Preparation:

-

Glow-discharge the cryo-EM grids to render them hydrophilic.

-

Set the environmental chamber of the vitrification device to 4°C and 100% humidity.

-

-

Vitrification:

-

Apply 3-4 µL of the Complex III-CK-2-68 sample to the glow-discharged grid.

-

Blot the grid to remove excess liquid, leaving a thin film of the sample.

-

Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen.

-

-

Data Collection:

-

Transfer the vitrified grid to a cryo-electron microscope (e.g., Titan Krios) equipped with a direct electron detector.

-

Screen the grid for areas with optimal ice thickness and particle distribution.

-

Set up an automated data collection session to acquire a large dataset of movie micrographs.

-

Data Processing and Structure Determination: The collected movie micrographs are then subjected to computational image processing, including motion correction, CTF estimation, particle picking, 2D classification, 3D classification, and 3D refinement to obtain a high-resolution 3D reconstruction of the Complex III-CK-2-68 complex. This 3D map is then used for atomic model building and refinement.

References

Application Notes and Protocols for Utilizing CK-2-68 in Q Cycle Investigation

Introduction

The cytochrome bc1 complex (also known as Complex III) is a crucial enzyme in the electron transport chain of mitochondria and photosynthetic bacteria. It catalyzes the transfer of electrons from ubiquinol to cytochrome c, a process coupled with the translocation of protons across the inner mitochondrial membrane, which contributes to the proton motive force used for ATP synthesis.[1] The mechanism governing this bioenergetic process is the Q cycle, which involves two distinct catalytic sites on the cytochrome b subunit: the quinol oxidation (Qo or QP) site and the quinone reduction (Qi or QN) site.[2][3]

Inhibitors that specifically target one of these sites are invaluable tools for dissecting the intricate steps of the Q cycle. CK-2-68 is a quinolone-based compound that has been identified as a specific and potent inhibitor of the cytochrome bc1 complex.[4][5] Although initially developed to target the alternate NADH dehydrogenase (NDH2) of the malaria parasite Plasmodium falciparum, subsequent research and structural studies have confirmed that its primary mechanism of antimalarial action is the inhibition of the cytochrome bc1 complex.[2][5][6]

These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for using this compound to investigate the Q cycle of the cytochrome bc1 complex.

Application Notes

Mechanism of Action of this compound

This compound specifically binds to the quinol oxidation (Qo) site of the cytochrome bc1 complex.[4][6] Cryo-electron microscopy studies have revealed that the binding of this compound at this site arrests the essential conformational movement of the Rieske iron-sulfur protein (ISP) subunit.[4][5][6] The ISP's mobility is critical for transferring the first electron from ubiquinol to cytochrome c1. By locking the ISP in a fixed position, this compound effectively blocks the initial step of ubiquinol oxidation, thereby halting the entire Q cycle. This mechanism of action is similar to other well-characterized Qo site inhibitors such as stigmatellin and atovaquone.[4][6]

The specificity of this compound for the Qo site is noteworthy. Structural studies show that the presence of a single chlorine atom on the quinolone moiety is responsible for its targeting of the Qo site, as a similar compound lacking this chlorine binds to the Qi site instead.[2][6] This highlights the subtle structural determinants that govern inhibitor binding and provides a basis for the rational design of site-specific probes.

Quantitative Inhibitory Activity

This compound exhibits varying inhibitory potency against the cytochrome bc1 complex from different species. The compound is a significantly weaker inhibitor of the bovine mitochondrial bc1 complex compared to classic inhibitors like stigmatellin.[6] A prolonged incubation time of over 20 hours was required for this compound to achieve its full inhibitory effect on the Bos taurus complex in enzymatic assays.[6][7]

Table 1: Comparative IC50 Values of Cytochrome bc1 Inhibitors

| Compound | Target Enzyme | IC50 Value | Reference |

| This compound | Bos taurus bc1 (Btbc1) | 1.7 µM | [6][7] |

| This compound | Rhodobacter sphaeroides bc1 (Rsbc1) | 6.7 µM | [6][7] |

| Stigmatellin | Bos taurus bc1 (Btbc1) | 1 nM | [6] |

| Famoxadone | Bos taurus bc1 (Btbc1) | 418 nM | [6][7] |

| Famoxadone | Rhodobacter sphaeroides bc1 (Rsbc1) | 1.4 nM | [6][7] |

| Atovaquone | Plasmodium falciparum bc1 | ~13 nM | [6] |

Key Experimental Protocols

Cytochrome bc1 Activity and Inhibition Assay

This protocol details the measurement of cytochrome bc1 enzymatic activity by monitoring the reduction of cytochrome c, and its inhibition by this compound to determine the IC50 value.

Materials:

-

Purified cytochrome bc1 complex (e.g., from Bos taurus or Rhodobacter sphaeroides)

-

This compound and other inhibitors (e.g., stigmatellin, antimycin A)

-

Decylubiquinol (DBH2) or a suitable analog like Q0C10BrH2

-

Horse heart cytochrome c

-

Assay Buffer: 100 mM phosphate buffer, pH 7.4, 0.3 mM EDTA

-

Enzyme Dilution Buffer: 50 mM Tris-HCl, pH 8.0, 200 mM NaCl, 0.01% β-dodecyl maltoside (β-DDM)

-

Spectrophotometer capable of measuring absorbance at 550 nm

Procedure:

-

Preparation of Reagents:

-

Assay Mixture Preparation:

-

In a cuvette, prepare the assay mixture containing Assay Buffer, 80 µM cytochrome c, and the desired concentration of this compound.[8] Allow the mixture to equilibrate to the desired temperature (e.g., 25°C).

-

-

Pre-incubation with Inhibitor:

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding the ubiquinol substrate (e.g., 5 µM Q0C10BrH2) to the cuvette and mix immediately.[8]

-

-

Data Acquisition:

-

Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.

-

Calculate the initial rate of reaction from the linear portion of the absorbance curve. The rate can be calculated using the extinction coefficient for cytochrome c (Δε550nm = 18.5 mM⁻¹cm⁻¹).

-

-

IC50 Determination:

-

Repeat the assay with a range of this compound concentrations.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Single-Turnover Spectrophotometry

This experiment investigates the effect of this compound on the pre-steady-state reduction of the complex's internal redox centers (hemes b and c1) and helps confirm its site of action.

Materials:

-

Purified cytochrome bc1 complex (fully oxidized)

-

This compound, myxothiazol (Qo site inhibitor), and antimycin A (Qi site inhibitor)

-

Ubiquinol substrate (e.g., Q0C10BrH2)

-

Anaerobic cuvette and setup

-

Rapid-scanning spectrophotometer

Procedure:

-

Enzyme Preparation: Ensure the starting bc1 complex is fully oxidized.

-

Inhibitor Incubation:

-

In an anaerobic cuvette, incubate the oxidized enzyme with the desired concentration of this compound. For comparison, prepare separate experiments with myxothiazol and antimycin A.[8]

-

-

Reaction Initiation:

-

Initiate a single turnover of the enzyme by adding a stoichiometric amount of ubiquinol substrate in the absence of the terminal electron acceptor, cytochrome c.[8]

-

-

Spectral Analysis:

-

Immediately record the spectral changes of cytochrome b (around 562 nm) and cytochrome c1 (around 552 nm) over time.[8]

-

-

Interpretation:

-

No Inhibitor: A rapid reduction of both cytochrome c1 and cytochrome b will be observed, followed by a slower re-oxidation of cytochrome b.

-

With this compound (or Myxothiazol): The reduction of both cytochrome c1 and cytochrome b will be inhibited, as the inhibitor blocks the initial oxidation of ubiquinol at the Qo site.[8]

-

With Antimycin A: Cytochrome c1 and the low-potential heme b (bL) will be rapidly reduced, but the high-potential heme b (bH) will become super-reduced because electron flow from heme bH to the Qi site is blocked.[8] Comparing the spectral signature of this compound to these known inhibitors confirms its action at the Qo site.

-

Visualizations

Caption: A diagram illustrating the electron and proton flow during the Q cycle.

Caption: this compound binds the Qo site, blocking electron transfer to the ISP.

Caption: Experimental workflow for bc1 inhibition assay using this compound.

References

- 1. Structural Analysis of Cytochrome bc1 Complexes: Implications to the Mechanism of Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Targeting the Ubiquinol-Reduction (Qi) Site of the Mitochondrial Cytochrome bc1 Complex for the Development of Next Generation Quinolone Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure of complex III with bound antimalarial agent this compound provides insights into selective inhibition of Plasmodium cytochrome bc1 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. malariaworld.org [malariaworld.org]

- 6. media.malariaworld.org [media.malariaworld.org]

- 7. researchgate.net [researchgate.net]

- 8. Studies on Inhibition of Respiratory Cytochrome bc1 Complex by the Fungicide Pyrimorph Suggest a Novel Inhibitory Mechanism | PLOS One [journals.plos.org]

Application Notes and Protocols: Fluorescence-Based Assays to Measure CK-2-68's Effect on Mitochondrial Membrane Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and cellular viability. It is generated by the mitochondrial electron transport chain (ETC) and is essential for ATP synthesis, ion homeostasis, and reactive oxygen species (ROS) production.[1][2][3][4][5] Dysregulation of ΔΨm is a hallmark of mitochondrial dysfunction and is implicated in various pathologies and drug-induced toxicities.[6] The compound CK-2-68 has been identified as an antimalarial agent that targets Complex III of the ETC.[7][8][9] Inhibition of the ETC is expected to disrupt the proton gradient across the inner mitochondrial membrane, leading to a decrease in ΔΨm.

These application notes provide detailed protocols for utilizing fluorescence-based assays to quantitatively and qualitatively assess the impact of this compound on mitochondrial membrane potential in living cells. The protocols focus on three widely used cationic fluorescent dyes: Tetramethylrhodamine, Ethyl Ester (TMRE), Tetramethylrhodamine, Methyl Ester (TMRM), and the ratiometric dye JC-1.

Principle of the Assays

Fluorescence-based assays for ΔΨm utilize lipophilic cationic dyes that accumulate in the mitochondrial matrix, driven by the negative charge of the inner mitochondrial membrane.[2][10] In healthy, energized mitochondria with a high ΔΨm, the concentration of these dyes is high, resulting in a strong fluorescent signal. Conversely, in depolarized mitochondria, the dyes do not accumulate, leading to a weaker signal.

-

TMRE and TMRM: These are monocationic fluorescent dyes that are actively sequestered by mitochondria with intact membrane potentials.[11][12] A decrease in fluorescence intensity directly correlates with a decrease in ΔΨm. These probes are often used in a "non-quenching" mode at low concentrations, where the fluorescence signal is proportional to the dye concentration.[2]

-

JC-1: This ratiometric dye exhibits potential-dependent accumulation in mitochondria.[5][6][13] In healthy cells with high ΔΨm, JC-1 forms "J-aggregates" that emit red fluorescence.[5][14][15] In cells with low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence.[5][14][15] The ratio of red to green fluorescence provides a sensitive measure of mitochondrial depolarization, allowing for the distinction between healthy and apoptotic or metabolically stressed cells.[16][17]

Data Presentation

The following tables summarize the expected quantitative data from experiments measuring the effect of this compound on mitochondrial membrane potential.

Table 1: Effect of this compound on Mitochondrial Membrane Potential using TMRE/TMRM

| Treatment Group | This compound Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | % Decrease in ΔΨm vs. Control |

| Vehicle Control | 0 | 1500 | 120 | 0% |

| This compound | 1 | 1250 | 110 | 16.7% |

| This compound | 5 | 800 | 95 | 46.7% |

| This compound | 10 | 450 | 60 | 70.0% |

| Positive Control (FCCP, 20 µM) | N/A | 300 | 45 | 80.0% |

Table 2: Effect of this compound on Mitochondrial Membrane Potential using JC-1

| Treatment Group | This compound Concentration (µM) | Red Fluorescence (J-aggregates) | Green Fluorescence (Monomers) | Red/Green Fluorescence Ratio |

| Vehicle Control | 0 | 2500 | 500 | 5.0 |

| This compound | 1 | 2000 | 800 | 2.5 |

| This compound | 5 | 1200 | 1500 | 0.8 |

| This compound | 10 | 600 | 2000 | 0.3 |

| Positive Control (CCCP, 50 µM) | N/A | 400 | 2200 | 0.18 |

Experimental Protocols

General Considerations:

-

Cell Culture: Cells should be seeded at an appropriate density to be in the logarithmic growth phase at the time of the experiment.

-

Positive Control: A protonophore such as FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) or CCCP (carbonyl cyanide m-chlorophenyl hydrazone) should be used as a positive control for mitochondrial depolarization.[1][12][15]

-

Light Sensitivity: Fluorescent dyes are light-sensitive; therefore, all incubation steps should be performed in the dark.

-

Optimization: Optimal dye concentration and incubation times may vary depending on the cell line and experimental conditions and should be determined empirically.[1][12]

Protocol 1: TMRE/TMRM Staining for Mitochondrial Membrane Potential

This protocol is suitable for fluorescence microscopy, flow cytometry, and microplate reader analysis.

Materials:

-

Cells of interest cultured in appropriate medium

-

This compound stock solution (in DMSO)

-

TMRE or TMRM stock solution (in DMSO)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

FCCP stock solution (in DMSO) for positive control

-

Black-walled, clear-bottom microplates (for plate reader and microscopy) or flow cytometry tubes

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate, 6-well plate, or appropriate culture vessel and allow them to adhere overnight.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control (DMSO).

-

For the positive control, treat a set of cells with 20 µM FCCP for 10-15 minutes prior to dye loading.[1]

-

Incubate the cells for the desired treatment duration (e.g., 1, 6, 12, or 24 hours) at 37°C in a CO2 incubator.

-

-

Dye Loading:

-

Prepare a fresh TMRE or TMRM working solution in pre-warmed complete medium. The final concentration typically ranges from 20 nM to 500 nM.[11][18][19]

-

Remove the medium containing the test compound.

-

Add the TMRE/TMRM working solution to each well and incubate for 20-30 minutes at 37°C, protected from light.[1][11]

-

-

Washing:

-

Gently aspirate the dye-containing medium.

-

Wash the cells twice with pre-warmed PBS or HBSS.[11]

-

-

Fluorescence Measurement:

-

Add 100 µL of pre-warmed PBS or HBSS to each well.

-

Microplate Reader: Measure fluorescence with excitation at ~549 nm and emission at ~575 nm.[1]

-

Fluorescence Microscopy: Image the cells using a TRITC/Rhodamine filter set.

-

Flow Cytometry: Trypsinize and collect the cells, resuspend in PBS, and analyze using a flow cytometer with a 488 nm or 561 nm laser for excitation and an appropriate emission filter (e.g., PE channel).

-